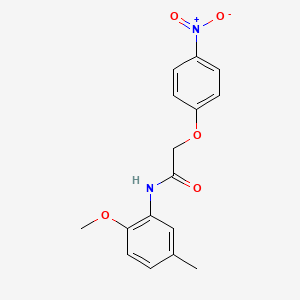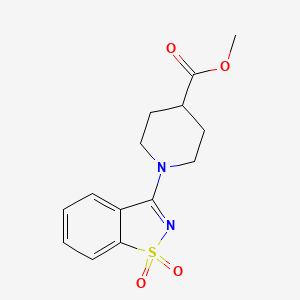![molecular formula C10H7BrN4O2S B5682994 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone]](/img/structure/B5682994.png)
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone] is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone] is not fully understood. However, it is believed that the compound exerts its effects through the formation of complexes with metal ions, which can lead to oxidative stress and cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone] can induce apoptosis in cancer cells, leading to cell death. The compound has also been found to have antioxidant properties, which may contribute to its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone] in lab experiments is its selectivity for certain metal ions, which makes it a useful tool for studying metal ion interactions. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone]. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another potential direction is the exploration of its potential as a treatment for other diseases besides cancer, such as neurodegenerative disorders.
In conclusion, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone] is a chemical compound with potential applications in various areas of scientific research. Its selectivity for certain metal ions and potential as a cancer treatment make it a promising tool for further study.
Synthesis Methods
The synthesis of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone] involves the reaction of 4-bromobenzohydrazide with 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and purification.
Scientific Research Applications
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone] has been found to have potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. The compound has been found to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon binding.
Another area of research interest is the use of this compound as a potential anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells, and further research is being conducted to explore its potential as a cancer treatment.
properties
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O2S/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUVCKMNRHABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=S)NC2=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-bromophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5682938.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5682944.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethanamine](/img/structure/B5682963.png)
![2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}quinoxaline](/img/structure/B5682968.png)
![3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B5682976.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5682977.png)

![methyl 5-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5683000.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)

![(4S*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5683019.png)
![2-methoxy-N-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683025.png)